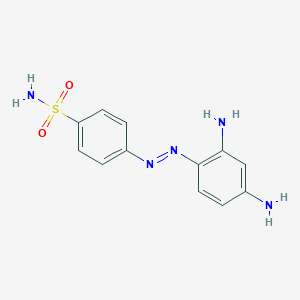
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione, also known as BHT, is a widely used antioxidant in the food industry. It is a white crystalline powder that is soluble in water and alcohol. BHT is also used in various other industries, including cosmetics, pharmaceuticals, and plastics.
Mecanismo De Acción
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is stable and less reactive than the original radical. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can also chelate metal ions, which can catalyze the formation of free radicals.
Biochemical and Physiological Effects
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of mice and protect against radiation-induced damage. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to have anti-inflammatory and anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a relatively inexpensive and widely available antioxidant. It is also stable and has a long shelf life. However, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can interfere with some assays, such as the oxygen radical absorbance capacity (ORAC) assay, which measures the antioxidant capacity of a sample.
Direcciones Futuras
There are several areas of research that could be explored further with regards to 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione. These include:
1. Investigating the mechanism of action of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione in more detail, particularly with regards to its interaction with metal ions.
2. Studying the effects of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione on different types of cells and tissues, including human cells.
3. Exploring the potential use of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione that are more efficient and environmentally friendly.
5. Investigating the potential for 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione to be used in combination with other antioxidants to enhance their effectiveness.
In conclusion, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a widely used antioxidant that has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is synthesized by the reaction of 2,4,6-trioxo-1,3,5-triazine with 2-hydroxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization.
Aplicaciones Científicas De Investigación
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation, which is a major cause of oxidative damage in cells. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to scavenge free radicals and protect against DNA damage.
Propiedades
Número CAS |
15667-81-9 |
|---|---|
Nombre del producto |
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
Fórmula molecular |
C9H15N3O5 |
Peso molecular |
245.23 g/mol |
Nombre IUPAC |
1,3-bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)3-11-7(15)10-8(16)12(9(11)17)4-6(2)14/h5-6,13-14H,3-4H2,1-2H3,(H,10,15,16) |
Clave InChI |
OJDZIEAHHNZLSJ-UHFFFAOYSA-N |
SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
SMILES canónico |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



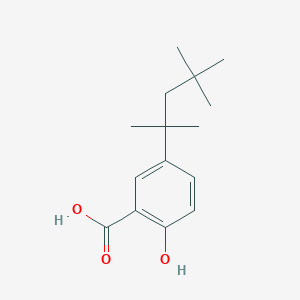
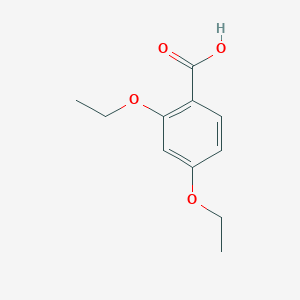
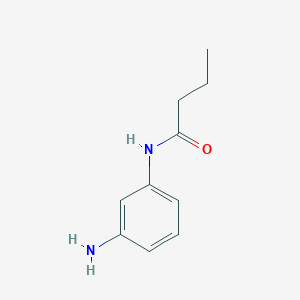

![5-(3-Chloropropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B91373.png)
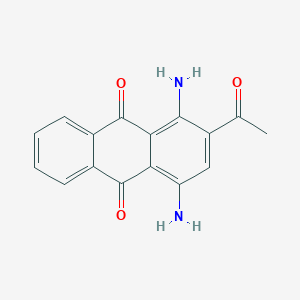

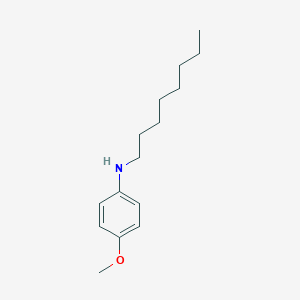
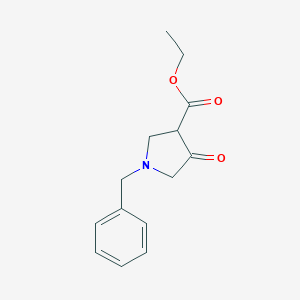
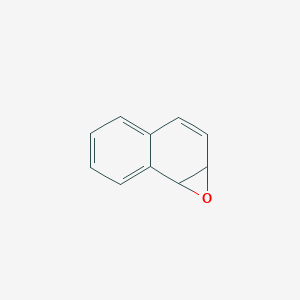
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)
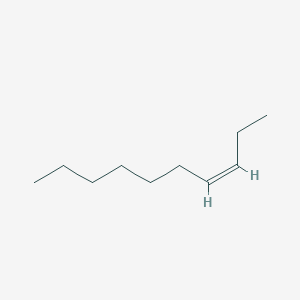
![Benzo[c][1,2,5]thiadiazol-4-ylmethanol](/img/structure/B91392.png)
